6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. These rings likely contribute to the stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of several different functional groups means that it could potentially participate in a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine, pyridine, and piperazine rings could make the compound polar, which would influence its solubility in different solvents .Scientific Research Applications
Synthetic Methodologies and Characterization
Research efforts have been directed towards the development of synthetic methodologies for compounds with similar structural motifs, including the use of morpholine and piperazine derivatives. For instance, Zaki et al. (2017) discussed a synthetic approach for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, providing a foundation for future pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017). This highlights the chemical versatility and potential for creating diverse bioactive molecules through synthetic chemistry.
Potential Pharmacological Applications
Compounds containing elements of the structure of interest have been explored for their pharmacological potentials, such as in antimicrobial, antiviral, and cytotoxicity studies. The synthesis and evaluation of antiviral activity of morpholine derivatives against avian paramyxo virus (AMPV-1) by Selvakumar et al. (2018) illustrate the relevance of these structural features in developing new therapeutic agents (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Material Science and Liquid Crystal Applications
The structural components of the compound, particularly morpholine and piperazine, have also been utilized in the design of ionic liquid crystals, offering insights into the materials science applications. Lava et al. (2009) discussed the use of piperidinium, piperazinium, and morpholinium cations in the design of ionic liquid crystals, showcasing the diverse applicability of these structural units in creating materials with unique properties (Lava, Binnemans, & Cardinaels, 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-morpholin-4-yl-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N6O3S/c36-27(34-13-11-33(12-14-34)26-3-1-2-10-30-26)22-6-4-21(5-7-22)20-35-28(37)24-19-23(32-15-17-38-18-16-32)8-9-25(24)31-29(35)39/h1-7,10,23-25H,8-9,11-20H2,(H,31,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEAJHWLCBSIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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